
Ethylenediamine dinitrate
Overview
Description
Ethylenediamine dinitrate: is an organic compound with the chemical formula C₂H₈N₂·2HNO₃. It is a derivative of ethylenediamine, where the amine groups are protonated by nitric acid, forming a dinitrate salt. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenediamine dinitrate can be synthesized by reacting ethylenediamine with nitric acid. The reaction typically involves the gradual addition of concentrated nitric acid to a solution of ethylenediamine under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic and should be carried out with proper cooling and stirring to ensure safety and complete reaction.
Industrial Production Methods: In industrial settings, the production of 1,2-ethanediamine, dinitrate involves the use of large-scale reactors with precise temperature and concentration controls. The process may include steps such as:
- Mixing ethylenediamine with a stoichiometric amount of nitric acid.
- Maintaining the reaction mixture at a controlled temperature.
- Isolating the product by crystallization or solvent extraction methods.
Chemical Reactions Analysis
Types of Reactions: Ethylenediamine dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to regenerate ethylenediamine.
Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroethylenediamine derivatives.
Reduction: Ethylenediamine.
Substitution: Various substituted ethylenediamine derivatives.
Scientific Research Applications
Preparation Methods
The preparation of EDDN has evolved to enhance safety and efficiency. Traditional methods involve the direct reaction of ethylenediamine with concentrated nitric acid; however, newer methods utilize solvent extraction techniques to minimize hazards associated with concentrated acids.
Explosive Properties
EDDN exhibits impressive explosive characteristics, making it suitable for use in various formulations:
- Velocity of Detonation : Approximately 6800 m/s, which is close to that of TNT.
- Density : Approximately 1.577 g/cm³.
- Melting Point : Around 188 °C.
- Thermal Stability : EDDN is noted for its stability under thermal conditions, which is crucial for safe storage and handling .
Safety Assessments
Research has been conducted to evaluate the genotoxicity and safety profile of EDDN:
- Genotoxicity Tests : EDDN was found to be mutagenic in one strain of Salmonella (TA100) but negative in others, indicating variable genetic toxicity profiles .
- In Vivo Studies : No significant increase in micronuclei was observed in mouse bone marrow cells at doses up to 2000 mg/kg, suggesting limited genotoxic effects under certain conditions .
Applications in Explosive Formulations
EDDN is often used in combination with other explosives or as part of eutectic mixtures:
- Eutectic Mixtures : When combined with ammonium nitrate, EDDN forms a eutectic mixture that can enhance performance while maintaining stability .
- Military Applications : Due to its explosive strength and safety profile, EDDN is considered for use in military munitions and other defense-related applications .
Case Studies
Several studies have highlighted the practical applications and benefits of using EDDN:
- Study on Mixture Performance : Research demonstrated that EDDN-based mixtures exhibit improved performance metrics compared to traditional explosives, particularly in terms of sensitivity and stability during storage .
- Explosive Performance Modification : A study explored the co-solidification of ammonium nitrate with fuels, showcasing how EDDN can be utilized effectively within composite formulations .
Mechanism of Action
The mechanism of action of 1,2-ethanediamine, dinitrate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and stability.
Pathways Involved: It may influence biochemical pathways related to nitric oxide release and amine metabolism. The nitrate groups can be metabolized to release nitric oxide, which has various physiological effects.
Comparison with Similar Compounds
Ethylenediamine: The parent compound of 1,2-ethanediamine, dinitrate, used widely in chemical synthesis.
Diethylenetriamine: A related compound with an additional amine group, used in similar applications.
Triethylenetetramine: Another related compound with more amine groups, offering different reactivity and applications.
Uniqueness: Ethylenediamine dinitrate is unique due to its dinitrate structure, which imparts distinct chemical properties such as enhanced reactivity and potential for nitric oxide release. This makes it valuable in specific applications where these properties are advantageous.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing ethylenediamine dinitrate in laboratory settings?
this compound can be analyzed using nuclear magnetic resonance (NMR) for structural confirmation, infrared (IR) spectroscopy to identify functional groups (e.g., nitrate stretching vibrations), and mass spectrometry (MS) for molecular weight determination. Advanced applications include its use as a matrix in MALDI-TOF MS for small-molecule analysis, where it enhances sensitivity in negative-ion mode due to its electron-capturing properties .
Q. How should this compound be safely handled in laboratory environments?
Due to its explosive nature, strict safety protocols are required. Avoid exposure to heat (>96°C), friction, or shock. Work under inert atmospheres, use personal protective equipment (PPE), and adhere to permissible exposure limits (0.3 mg/m³ time-weighted average in occupational settings) . Storage should be in cool, dry conditions away from incompatible substances like reducing agents .
Q. What synthetic methods are used to prepare this compound?
The compound is synthesized by reacting ethylenediamine with concentrated nitric acid under controlled conditions (e.g., low temperature to prevent decomposition). The reaction is exothermic and requires gradual acid addition. Purification involves recrystallization from ethanol or water to remove impurities .
Advanced Research Questions
Q. How can thermal decomposition kinetics of this compound be experimentally determined?
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to study decomposition mechanisms. Activation energy () and pre-exponential factors can be derived using the Arrhenius equation. Critical temperatures for self-ignition (e.g., 96–97°C at 2°C/min heating rates) must be validated through controlled experiments to ensure reproducibility .
Q. What contradictions exist in thermodynamic data for this compound, and how can they be resolved?
Discrepancies in heats of combustion (e.g., Medard and Thomas vs. Schmidt datasets) may arise from differences in experimental setups or purity of samples. Resolving these requires cross-validation using bomb calorimetry under standardized conditions (e.g., inert atmosphere, precise temperature control) and critical evaluation of historical data sources .
Q. What role does this compound play in insensitive high explosive (IHE) formulations?
As a component of EAK (this compound/ammonium nitrate/potassium nitrate mixtures), it contributes to reduced sensitivity while maintaining detonation efficiency. Compatibility studies with oxidizers (e.g., ammonium nitrate) and binder systems are critical. Testing involves impact sensitivity (via BAM fall hammer) and thermal stability assessments (e.g., vacuum stability tests) .
Q. How does this compound function as a matrix in MALDI-TOF MS, and what are its limitations?
Its high electron affinity facilitates negative-ion mode analysis of small molecules like lipids. However, matrix interference in low-mass regions (<500 Da) and crystallization uniformity are challenges. Optimization involves adjusting matrix-to-analyte ratios and solvent systems (e.g., acetonitrile/water) to improve signal reproducibility .
Q. Methodological Notes
- Data Reliability : Cross-reference historical datasets (e.g., thermal stability from Medard and Thomas ) with modern instrumentation to address inconsistencies.
- Ethical Considerations : Risk assessments must precede experiments involving explosive or toxic hazards, with protocols reviewed by institutional safety committees .
- Statistical Validation : Collaborate with statisticians to design experiments (e.g., factorial designs for sensitivity studies) and ensure robust data interpretation .
Properties
CAS No. |
20829-66-7 |
---|---|
Molecular Formula |
C2H9N3O3 |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
ethane-1,2-diamine;nitric acid |
InChI |
InChI=1S/C2H8N2.HNO3/c3-1-2-4;2-1(3)4/h1-4H2;(H,2,3,4) |
InChI Key |
HODPISPVTPCXIU-UHFFFAOYSA-N |
SMILES |
C(CN)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Canonical SMILES |
C(CN)N.[N+](=O)(O)[O-] |
Key on ui other cas no. |
20829-66-7 |
Related CAS |
107-15-3 (Parent) |
Synonyms |
1,2-diaminoethane 1,2-ethanediamine edamine ethane-1,2-diamine ethyl diamine ethylenediamine ethylenediamine (1:1) sulfate ethylenediamine (1:1) sulfite ethylenediamine conjugate acid ethylenediamine dihydrobromide ethylenediamine dihydrochloride ethylenediamine dihydrogen iodide ethylenediamine dihydroiodide ethylenediamine dinitrate ethylenediamine hydrochloride ethylenediamine monohydrochloride ethylenediamine phosphate ethylenediamine sulfate ethylenediamine, 3H-labeled cpd |
Origin of Product |
United States |
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